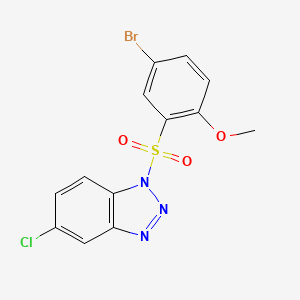
1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole, also known as BCT, is a chemical compound used in scientific research for inhibiting protein kinases. BCT is a potent inhibitor of casein kinase 1 (CK1), which plays a crucial role in regulating cellular processes such as circadian rhythms, cell division, and DNA repair.
Mechanism of Action
1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole is a potent inhibitor of CK1, which plays a crucial role in regulating cellular processes. CK1 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK1, 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole disrupts the normal cellular processes that are regulated by CK1.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole has been shown to have a range of biochemical and physiological effects. Inhibition of CK1 by 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole has been shown to disrupt circadian rhythms in mice, indicating that CK1 plays a crucial role in regulating these processes. 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole has also been shown to inhibit the growth of cancer cells in vitro, indicating that CK1 may be a potential target for cancer therapy. In addition, 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole has been shown to inhibit the proliferation of neuronal cells, indicating that CK1 may play a role in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole is a potent and selective inhibitor of CK1, making it a valuable tool for studying the role of CK1 in various cellular processes. However, 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole has some limitations for lab experiments. 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole is a relatively expensive compound, which may limit its use in some research settings. In addition, 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole has a relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are many future directions for research involving 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole. One area of research is to investigate the role of CK1 in cancer and neurodegenerative diseases. Another area of research is to develop more potent and selective inhibitors of CK1. In addition, 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole could be used to investigate the role of CK1 in other cellular processes, such as cell migration and differentiation. Finally, 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole could be used to investigate the potential therapeutic applications of CK1 inhibitors in various diseases.
Synthesis Methods
The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole involves the reaction of 5-bromo-2-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 5-chlorobenzotriazole to yield 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole. The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole is a straightforward process that can be performed in a laboratory setting using standard organic chemistry techniques.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole is a valuable tool for studying the role of CK1 in various cellular processes. CK1 is involved in the regulation of circadian rhythms, and 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole has been used to investigate the molecular mechanisms underlying this process. 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole has also been used to study the role of CK1 in DNA repair and cell division. In addition, 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole has been used to investigate the role of CK1 in cancer and neurodegenerative diseases.
properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O3S/c1-21-12-5-2-8(14)6-13(12)22(19,20)18-11-4-3-9(15)7-10(11)16-17-18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHJIUFQJDBJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2593658.png)

![5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2593661.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2593664.png)

![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)



![8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2593674.png)
